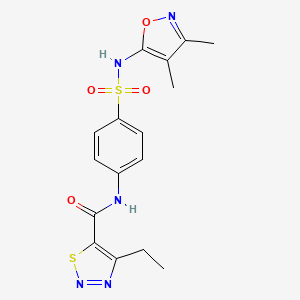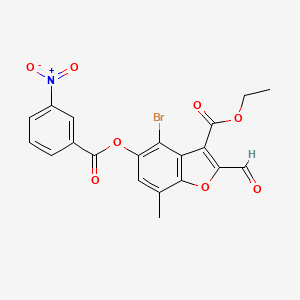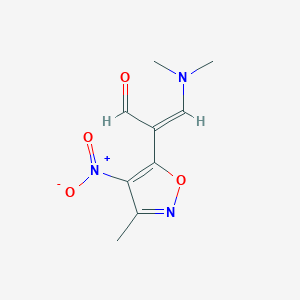
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione), also known as TBDPT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a useful tool for studying various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Polyimides and Solubility Enhancement
Polyimides (PIs) are high-performance polymers used in diverse applications such as aerospace, adhesives, and microelectronics. The incorporation of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione into PI backbones enhances solubility in organic solvents like NMP, DMF, THF, and CHCl3 at room temperature . These PIs exhibit excellent transparency (over 90% in the visible light range) and form tough, flexible films. Their thermal stability is remarkable, with a 5% weight loss temperature between 525°C and 529°C in a nitrogen atmosphere.
Thermoplastic Polyimides
Traditional polyimides often lack processability due to their rigid backbones. However, by introducing flexible linkages, researchers can create thermoplastic PIs. The tert-butyl group in ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione contributes to improved processability without compromising inherent properties .
Biotin Synthesis Intermediate
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione: serves as a key intermediate in the synthesis of biotin, a water-soluble vitamin essential for metabolic cycles involving carbon dioxide fixation during fatty acid, sugar, and α-amino acid biosynthesis .
Aromatic Polyamides
The compound’s structure allows for the design of aromatic polyamides with tailored properties. Researchers can explore its use in membranes, coatings, and other high-tech applications .
Propiedades
IUPAC Name |
4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S/c1-22(2,3)23-21(26)25-16-14-24(15-17-25)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNDIFVTQISUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)


![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)


![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)
![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)

![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)

